molecular formula C10H10N2O2 B1273643 (R)-3-Amino-3-(3-cyanophenyl)propanoic acid CAS No. 761396-82-1

(R)-3-Amino-3-(3-cyanophenyl)propanoic acid

Cat. No. B1273643
CAS RN: 761396-82-1
M. Wt: 190.2 g/mol
InChI Key: RRUDIPCLABXNDE-SECBINFHSA-N
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Description

“®-3-Amino-3-(3-cyanophenyl)propanoic acid” is a chemical compound with the molecular formula C10H10N2O2 . It has an average mass of 190.199 Da and a monoisotopic mass of 190.074234 Da .


Molecular Structure Analysis

The InChI code for “®-3-Amino-3-(3-cyanophenyl)propanoic acid” is 1S/C10H10N2O2/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the amino and cyanophenyl groups.


Physical And Chemical Properties Analysis

“®-3-Amino-3-(3-cyanophenyl)propanoic acid” is a white powder . It has a melting point of 223-227°C (dec.) . It should be stored at 0-8°C .

Scientific Research Applications

Enantioselective Synthesis and Derivatives

(R)-3-Amino-3-(3-cyanophenyl)propanoic acid and its derivatives play a significant role in enantioselective synthesis. Solymár et al. (2004) described the synthesis of its enantiomers and N-protected derivatives, utilizing enantioselective N-acylation by Candida antarctica lipase A (Solymár, Kanerva, & Fülöp, 2004). Moreover, Mukherjee and Martínez (2011) utilized commercial lipases as biocatalysts for the efficient synthesis of precursors of β-substituted-γ-amino acids, highlighting the versatility of this compound in creating optically active compounds (Mukherjee & Martínez, 2011).

Chemical Modifications and Synthesis Techniques

Chemical modifications and synthesis techniques involving (R)-3-Amino-3-(3-cyanophenyl)propanoic acid have been extensively studied. Mohebat and Kafrizi (2014) synthesized a series of derivatives through a one-pot reaction, showcasing the compound's adaptability in chemical synthesis (Mohebat & Kafrizi, 2014). Shiraiwa et al. (1998) demonstrated optical resolution by preferential crystallization, emphasizing its potential in stereoselective processes (Shiraiwa, Kubo, Watanabe, Nakatani, Ohkubo, & Kurokawa, 1998).

Role in Drug Synthesis

This compound has a notable role in drug synthesis. Chen et al. (2011) explored its use in the enzymatic preparation of (S)-amino acids, crucial for synthesizing antidiabetic drugs (Chen, Goldberg, Hanson, Parker, Gill, Tully, Montana, Goswami, & Patel, 2011). Additionally, Zhao Tian-tia (2014) improved the synthesis of the novel S1P1 agonist CYM-5442, using 3-(2-cyanophenyl) propanoic acid as a starting material, demonstrating the compound's application in innovative drug development (Zhao, 2014).

Safety and Hazards

For safety information and potential hazards associated with “®-3-Amino-3-(3-cyanophenyl)propanoic acid”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Future Directions

As for the future directions of “®-3-Amino-3-(3-cyanophenyl)propanoic acid”, it’s difficult to predict without specific context. The compound could have potential applications in various fields such as pharmaceuticals, materials science, or chemical synthesis, depending on its properties and reactivity .

properties

IUPAC Name

(3R)-3-amino-3-(3-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUDIPCLABXNDE-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(CC(=O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[C@@H](CC(=O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375877
Record name (3R)-3-Amino-3-(3-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-3-(3-cyanophenyl)propanoic acid

CAS RN

761396-82-1
Record name (3R)-3-Amino-3-(3-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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